![molecular formula C22H27ClFN3O3S2 B2753359 N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride CAS No. 1216593-76-8](/img/structure/B2753359.png)

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

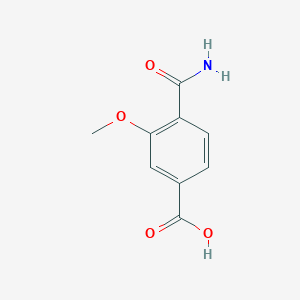

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C22H27ClFN3O3S2 and its molecular weight is 500.04. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Novel Insecticide Development

Flubendiamide is a revolutionary class of insecticide with a unique chemical structure that exhibits extreme efficacy against lepidopterous pests, including resistant strains. Its distinctive structural features, such as a heptafluoroisopropyl group and an iodine atom, contribute to its novel mode of action, distinct from commercial insecticides, offering a promising option for integrated pest management programs Tohnishi et al., 2005.

Antimicrobial and Antifungal Agents

The creation of 2-(6-methoxy-2-naphthyl)propionamide derivatives, through the reaction of naproxenoyl chloride with various amino compounds, has led to significant antibacterial and antifungal activities. These compounds, especially N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide derivatives, demonstrated comparable or superior antimicrobial activity against several strains to standard agents like Ampicillin and Flucanazole, indicating their potential as novel antimicrobial and antifungal agents Helal et al., 2013.

Anticonvulsant Development

A novel class of 2-[(arylalky)amino]alkanamide derivatives has been discovered, stemming from the structural lead of milacemide. These compounds showed potent anticonvulsant activity and excellent safety profiles in preclinical tests, with PNU-151774E emerging as a promising candidate due to its potent activity and high therapeutic indexes in various animal models. This class of compounds represents a significant advancement in the search for safer and more effective anticonvulsant agents Pevarello et al., 1998.

Anticancer Agents

The design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have led to compounds with moderate to excellent anticancer activity against various cancer cell lines (MCF-7, A549, Colo-205, A2780). Some derivatives demonstrated higher activity than the reference drug, etoposide, highlighting their potential as effective anticancer agents Ravinaik et al., 2021.

Fluorescent Sensors for Metal Ions

Benzimidazole and benzothiazole conjugated Schiff bases have been developed as fluorescent sensors for Al3+ and Zn2+ ions. These compounds exhibit significant solvatochromic behavior, large Stokes shifts, and high sensitivity and selectivity towards Al3+/Zn2+, making them excellent candidates for detecting these metal ions in various applications [Suman etal., 2019](https://consensus.app/papers/benzimidazole-benzothiazole-conjugated-schiff-base-suman/d57a94c0dd9b545d9b5282912c372c6d/?utm_source=chatgpt).

Near-Infrared pH Probes

Diaminodibenzoxanthenium-based probes have been introduced as pH sensors that operate in strong acidic conditions, showing pH-dependent near-infrared OFF–ON emission. Their significant fluorescent intensity increase and lower pKa values in the acidic range make them valuable tools for applications requiring pH monitoring in harsh conditions Zhan et al., 2016.

Carbonic Anhydrase IX Inhibitors for Cancer Therapy

Research into halogenated sulfonamides has uncovered potent inhibitors of carbonic anhydrase IX, a tumor-associated isozyme. Compounds such as 3-fluoro-5-chloro-4-aminobenzenesulfonamide and acetazolamide showed notable inhibition, suggesting a path toward CA IX-selective inhibitors with potential as antitumor agents Ilies et al., 2003.

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3S2.ClH/c1-3-25(4-2)14-15-26(22-24-21-18(23)11-8-12-19(21)30-22)20(27)13-16-31(28,29)17-9-6-5-7-10-17;/h5-12H,3-4,13-16H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBHLKISDPURIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClFN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}-3-methoxycyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2753280.png)

![N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2753285.png)

![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2753286.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2753287.png)

![2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2753288.png)

![(4-{[1-(Pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}phenyl)methanol](/img/structure/B2753289.png)

![4-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2753293.png)

![Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2753294.png)

![(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid](/img/structure/B2753295.png)